

preliminary investigation of **cis**- **Dichlorobis(triphenylphosphine)platinum(II)** reactivity

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Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triphenylphosphine)pla</i> <i>tinum(II)</i>
Cat. No.:	B076907

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An In-depth Technical Guide on the Preliminary Investigation of **cis**-
Dichlorobis(triphenylphosphine)platinum(II) Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), often abbreviated as $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$, is a square planar platinum(II) complex that serves as a pivotal precursor in the synthesis of numerous platinum compounds. Its significance spans from catalysis in organic chemistry to being a foundational molecule for the development of platinum-based therapeutics.^[1] The reactivity of this complex is primarily dictated by the lability of its chloride ligands and the ability of the platinum center to undergo oxidative addition. This guide provides a technical overview of its core reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Core Reactivity Profile

The chemical behavior of $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$ is dominated by two principal types of reactions:

- **Ligand Substitution Reactions:** The chloride ligands are susceptible to substitution by a wide range of neutral or anionic ligands (L), such as amines, other phosphines, or thiolates.[1] This process is the cornerstone of its use as a precursor for more complex platinum derivatives. The general reaction can be represented as: $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2] + 2\text{L} \rightarrow \text{cis-}[\text{PtL}_2(\text{PPh}_3)_2] + 2\text{Cl}^-$
- **Oxidative Addition:** The platinum(II) center (d^8 electron configuration) can be oxidized to platinum(IV) (d^6) by reacting with various molecules (X-Y), such as halogens (e.g., I_2) or alkyl halides (e.g., CH_3I).[1] This reaction increases the coordination number of the platinum center from four to six. The general reaction is: $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2] + \text{X-Y} \rightarrow [\text{PtCl}_2(\text{X})(\text{Y})(\text{PPh}_3)_2]$

This reactivity makes the complex a valuable catalyst for reactions like hydrogenation and hydroformylation.[1][2]

Quantitative Data Presentation

The structural and reactive properties of $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$ can be quantified through various analytical techniques.

Table 1: Structural Data for **cis-Dichlorobis(triphenylphosphine)platinum(II)**

Parameter	Value	Method
Pt—P Bond Length	2.248 Å - 2.266 Å	X-ray Crystallography
Pt—Cl Bond Length	2.324 Å - 2.355 Å	X-ray Crystallography
P—Pt—P Bond Angle	~97°	X-ray Crystallography
Cl—Pt—Cl Bond Angle	~87°	X-ray Crystallography

| Molecular Weight | 790.56 g/mol | - |

Data sourced from references[3][4].

Table 2: Representative Reaction Data

Reaction Type	Reactants	Product	Typical Yield
Ligand Substitution	<chem>cis-[PtCl2(PPh3)2] + 2 PEt3</chem>	<chem>cis-[PtCl2(PEt3)2]</chem>	> 90%
Oxidative Addition	<chem>cis-[PtCl2(PPh3)2] + CH3I</chem>	<chem>[PtCl2(CH3)I(PPh3)2]</chem>	High

| Catalysis | Hydrosilylation of Alkenes | - | Effective Catalyst |

Yields and applications are based on general organometallic literature.

Experimental Protocols

Detailed methodologies for key reactions are crucial for reproducibility in research and development.

Synthesis of *cis*-Dichlorobis(triphenylphosphine)platinum(II)

This protocol describes the standard synthesis from a common platinum salt.^[3]

Materials:

- Potassium tetrachloroplatinate(II) (K2[PtCl4])
- Triphenylphosphine (PPh3)
- Ethanol
- Deionized water
- Diethyl ether

Procedure:

- In a 100 mL round-bottom flask, dissolve K2[PtCl4] in 20 mL of deionized water.

- In a separate beaker, dissolve a twofold molar excess of PPh_3 in 30 mL of warm ethanol.
- Add the PPh_3 solution dropwise to the stirring $\text{K}_2[\text{PtCl}_4]$ solution. A pale-yellow precipitate will form immediately.
- Heat the mixture gently on a hot plate with continuous stirring for 30 minutes to ensure complete reaction.
- Allow the mixture to cool to room temperature.
- Collect the yellow solid by vacuum filtration using a Büchner funnel.
- Wash the product sequentially with deionized water (2 x 20 mL), ethanol (2 x 15 mL), and finally diethyl ether (2 x 15 mL) to remove unreacted starting materials and byproducts.
- Dry the final product, $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$, in a vacuum oven.

Ligand Substitution with Pyridine

This protocol exemplifies the substitution of chloride ligands.

Materials:

- $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$
- Pyridine
- Dichloromethane (DCM)
- Hexane

Procedure:

- Dissolve 100 mg of $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$ in 10 mL of DCM in a 50 mL flask.
- Add a slight excess (2.2 molar equivalents) of pyridine to the solution.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, reduce the solvent volume to approximately 2 mL under reduced pressure.
- Add 20 mL of hexane to precipitate the product, $\text{cis-}[\text{Pt}(\text{pyridine})_2(\text{PPh}_3)_2]\text{Cl}_2$.
- Collect the white precipitate by vacuum filtration.
- Wash the solid with a small amount of cold hexane and dry under vacuum.

Oxidative Addition of Methyl Iodide

This protocol demonstrates the oxidation of the Pt(II) center.

Materials:

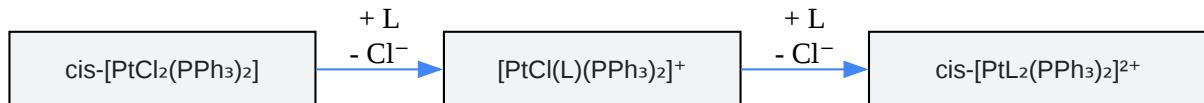
- $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$
- Methyl iodide (CH_3I)
- Benzene or Toluene
- Pentane

Procedure:

- In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve 150 mg of $\text{cis-}[\text{PtCl}_2(\text{PPh}_3)_2]$ in 15 mL of dry benzene.
- Add a 1.5 molar equivalent of methyl iodide to the solution using a syringe.
- Stir the solution at room temperature for 4-6 hours. The color of the solution may change.
- Remove the solvent under vacuum to yield a solid residue.
- Wash the solid with 10 mL of pentane to remove any excess methyl iodide.
- Collect the resulting solid product, $[\text{PtCl}_2(\text{CH}_3)\text{I}(\text{PPh}_3)_2]$, and dry it under vacuum.

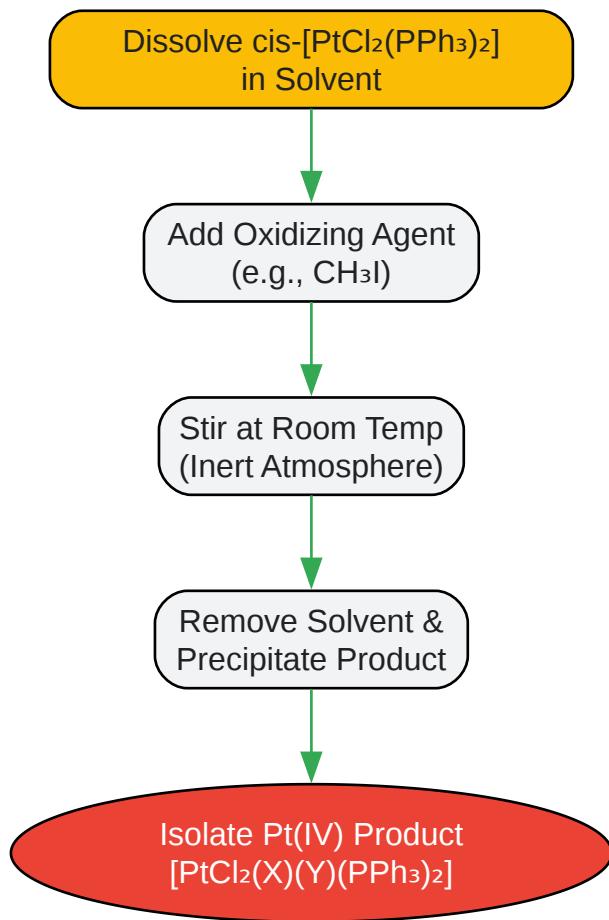
Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.



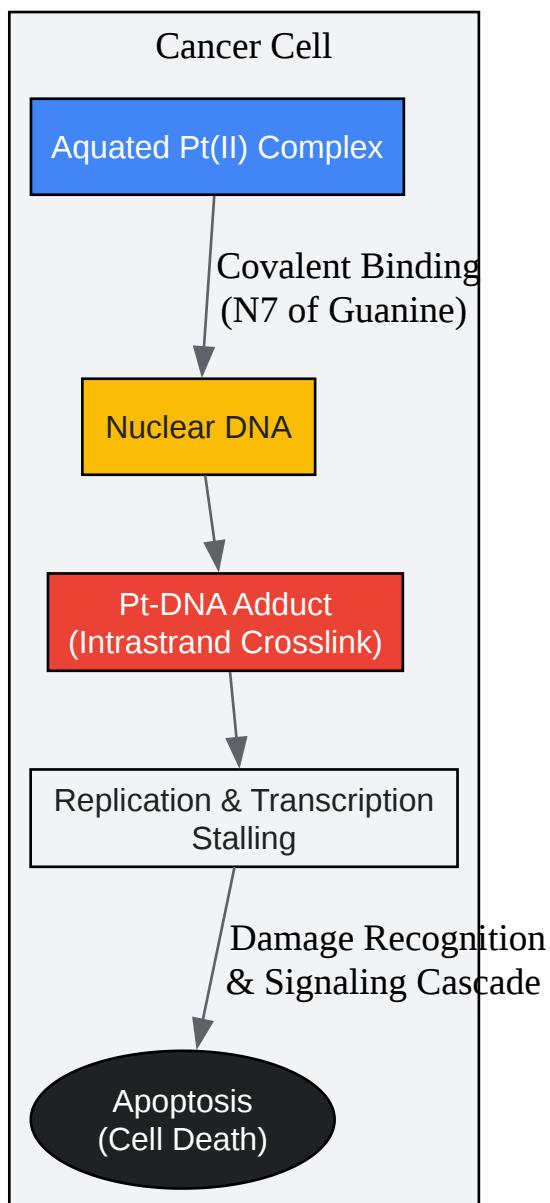
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Caption: A generalized pathway for the stepwise ligand substitution of chloride ions.



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Caption: A typical experimental workflow for an oxidative addition reaction.



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Caption: Simplified signaling pathway for platinum-based anticancer drugs.[\[5\]](#)[\[6\]](#)[\[7\]](#)

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